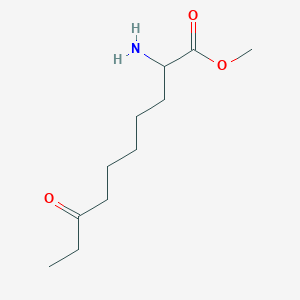

(S)-2-Amino-8-oxo-decanoic acid, methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an amino acid derivative, featuring both an amino group and a keto group along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-8-oxo-decanoic acid, methyl ester can be achieved through several methods. One common approach involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst such as trimethylchlorosilane . This method is advantageous due to its mild reaction conditions and high yields. Another method involves the use of acid chlorides, which are treated with methanol in the presence of a base .

Industrial Production Methods

In an industrial setting, the production of amino acid methyl esters often involves large-scale esterification processes. These processes typically use methanol and a strong acid catalyst, such as sulfuric acid, to convert the amino acid into its methyl ester form . The reaction is carried out under controlled conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-8-oxo-decanoic acid, methyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of aqueous acid or base.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products Formed

Scientific Research Applications

(S)-2-Amino-8-oxo-decanoic acid, methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Amino-8-oxo-decanoic acid, methyl ester exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The keto group can participate in redox reactions, altering the redox state of biological systems . These interactions can modulate metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-8-oxo-decanoic acid, methyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions

Biological Activity

(S)-2-Amino-8-oxo-decanoic acid, methyl ester (CAS 635680-16-9), is a biologically significant compound that plays a role in various biological processes and applications. This article reviews its biological activity, including antimicrobial properties, antioxidant effects, and its potential in peptide synthesis.

Chemical Profile

- Molecular Formula : C₁₁H₂₁NO₃

- Molecular Weight : 215.29 g/mol

- Structure : The compound features an amino group and a keto group, contributing to its reactivity and biological functions.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens using different methodologies:

- Disc Diffusion Method : This method assesses the inhibition zones formed around discs impregnated with the compound when placed on agar inoculated with bacteria. Results have shown effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Vibrio alginolyticus.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 12.5 ± 1.2 | Bactericidal |

| Vibrio alginolyticus | 10.0 ± 0.8 | Bacteriostatic |

| Escherichia coli | 8.0 ± 0.5 | Bacteriostatic |

The results indicate that this compound not only inhibits bacterial growth but may also possess bacteriostatic properties at lower concentrations.

2. Antioxidant Activity

Antioxidant properties of the compound have been assessed through various assays, including DPPH and ABTS radical scavenging tests. These assays measure the ability of the compound to neutralize free radicals.

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 45.3 ± 3.1 |

| ABTS | 38.7 ± 2.5 |

The lower the IC50 value, the more potent the antioxidant activity, indicating that this compound is effective in scavenging free radicals and may play a protective role in biological systems.

3. Role in Peptide Synthesis

This compound is also recognized for its utility in peptide synthesis, particularly as a building block for cyclic tetrapeptides such as apicidins and chlamydocins. Its structural features allow it to participate in solid-phase peptide synthesis effectively.

Case Studies

Several studies have explored the biological applications of this compound:

- Antimicrobial Efficacy : A study demonstrated its effectiveness against multi-drug resistant strains of bacteria, suggesting potential for therapeutic applications in treating infections caused by resistant pathogens.

- Antioxidant Properties : Research highlighted its role in reducing oxidative stress markers in cell cultures, indicating potential benefits in preventing oxidative damage in cells.

- Peptide Synthesis Innovations : Advances in synthetic methodologies utilizing this compound have led to more efficient production of complex peptides with therapeutic potential.

Properties

IUPAC Name |

methyl 2-amino-8-oxodecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-3-9(13)7-5-4-6-8-10(12)11(14)15-2/h10H,3-8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUSGPXSOOHYNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCCC(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.